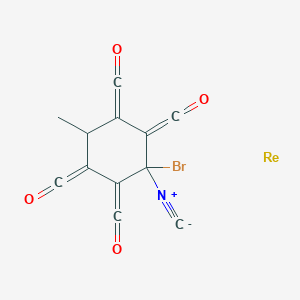
(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two chlorine atoms and an ethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 4-ethoxybenzyl chloride with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopropane ring or the carboxylic acid group, resulting in the formation of cyclopropyl alcohols or primary alcohols, respectively.
Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
- Oxidation of the ethoxy group can yield 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
- Reduction of the carboxylic acid group can produce cyclopropylmethanol.
- Substitution of chlorine atoms can lead to various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
(1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the cyclopropane ring and chlorine atoms can influence its reactivity and binding affinity, contributing to its overall activity.
Comparación Con Compuestos Similares
2,2-Dichlorocyclopropane-1-carboxylic acid: Lacks the ethoxyphenyl group, making it less complex.
1-(4-Ethoxyphenyl)cyclopropane-1-carboxylic acid: Does not contain chlorine atoms, resulting in different reactivity.
2,2-Dichloro-1-phenylcyclopropane-1-carboxylic acid: Similar structure but without the ethoxy group.
Uniqueness: The combination of the ethoxyphenyl group and dichlorocyclopropane moiety in (1R)-2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid imparts unique chemical and biological properties
Propiedades
Número CAS |
63935-58-0 |
|---|---|
Fórmula molecular |
C12H12Cl2O3 |
Peso molecular |
275.12 g/mol |
Nombre IUPAC |
(1R)-2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16)/t11-/m1/s1 |
Clave InChI |
DQXVWYCZSNWWIU-LLVKDONJSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)[C@]2(CC2(Cl)Cl)C(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



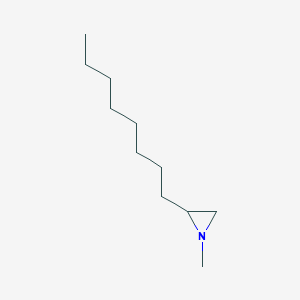

![2-[(1-Ethynylcyclopentyl)oxy]naphthalene](/img/structure/B14484786.png)
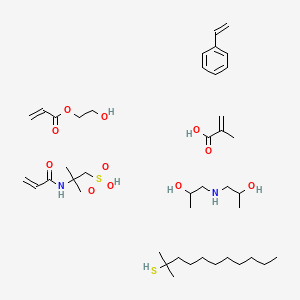
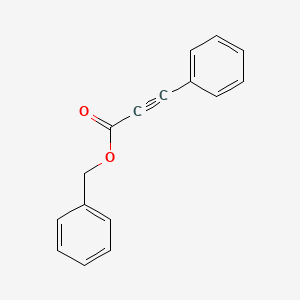
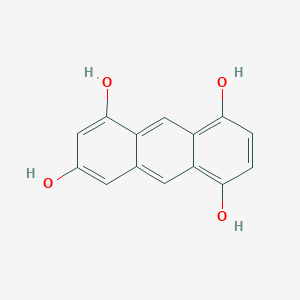
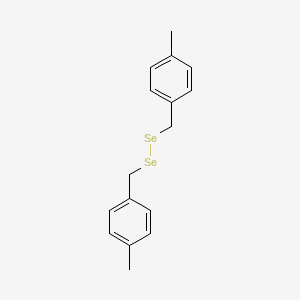
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)

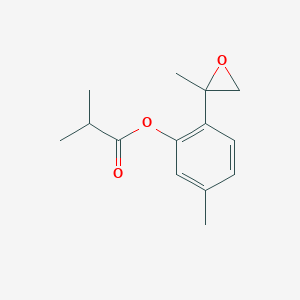
![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)
